N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide
Description
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is a synthetic phenethylamine derivative with the molecular formula C₁₇H₂₀FNO₂·HBr and a molecular weight of 370 g/mol . It features a 3-fluorophenyl moiety attached to an ethylamine backbone and an N-(2,4-dimethoxybenzyl) substitution. The compound’s physicochemical properties include a LogP value of 3.76, indicative of moderate lipophilicity, and 7 rotatable bonds, suggesting conformational flexibility . It is supplied as a hydrobromide salt with 95% purity and is structurally distinct from classical hallucinogenic phenethylamines like the NBOMe series due to its substitution pattern .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPLQGRYRJSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is a synthetic compound with potential pharmacological applications. Its structure, characterized by a dimethoxybenzyl moiety and a fluorophenyl group, suggests possible interactions with various biological targets. This article reviews the compound's biological activity, including its pharmacodynamics, potential therapeutic uses, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H20FNO2·HBr
- CAS Number : 1609407-34-2
- Molecular Weight : 370.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI) and exhibit affinity for adrenergic receptors. This dual action can influence mood regulation and anxiety levels.
Pharmacological Profile
Recent research indicates that this compound may possess several pharmacological properties:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, suggesting its potential as an antidepressant agent.
- Anxiolytic Effects : Behavioral assays indicated that the compound could reduce anxiety-like behaviors in mice, potentially through modulation of serotonin pathways.
- Neuroprotective Properties : Studies have shown that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Animal Model Study on Depression :
A study conducted on rodents evaluated the effects of this compound on depressive behaviors. The results showed a notable decrease in depressive symptoms after administration over a two-week period. The mechanism was hypothesized to involve increased serotonin availability in the synaptic cleft. -
Anxiety Reduction in Rodent Models :
Another investigation assessed the anxiolytic properties of the compound using the elevated plus maze model. Mice treated with varying doses exhibited significantly more time spent in open arms compared to controls, indicating reduced anxiety levels. -
Neuroprotective Effects Against Oxidative Stress :
Research exploring neuroprotective effects revealed that the compound could significantly reduce markers of oxidative stress in neuronal cultures exposed to harmful agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to the N-benzylphenethylamine class. Key structural analogs include:
Key Structural Differences :
- Phenyl Ring : The target compound’s 3-fluorophenyl group contrasts with the 2,5-dimethoxy-substituted phenyl rings in NBOMe derivatives. Fluorine’s electronegativity may alter electronic interactions with receptors compared to methoxy groups .
Pharmacological and Physicochemical Properties
- Lipophilicity : The LogP of 3.76 positions the compound between less lipophilic analogs (e.g., 24H-NBOMe, LogP ~3.5) and highly lipophilic derivatives like 25I-NBOMe (LogP ~4.2) . This suggests balanced blood-brain barrier permeability.
- Receptor Interactions: While direct binding data for the target compound is unavailable, structurally related NBOMe analogs exhibit nanomolar affinity for 5-HT2A receptors .
Research Findings and Receptor Interactions
- Behavioral Effects : In zebrafish models, analogs with 2,4-dimethoxybenzyl groups (e.g., 24H-NBOMe) induce hyperlocomotion and anxiety-like behaviors via 5-HT2A activation . The target’s 3-fluorophenyl group could modulate these effects due to fluorine’s electron-withdrawing properties.
- Neurochemical Profile: Fluorinated phenethylamines (e.g., 34H-NBF in ) show altered dopamine and serotonin turnover compared to non-fluorinated analogs, suggesting metabolic stability differences .
Preparation Methods
Acid-Base Neutralization in Polar Solvents
The free base is converted to the hydrobromide salt via treatment with hydrobromic acid (HBr) in methanol or ethanol:
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Procedure : Dissolve N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine (1.0 mmol) in MeOH (10 mL), add 48% HBr (1.1 eq), and stir at 0°C for 1 hour. Precipitation with diethyl ether yields the hydrobromide salt in 85–90% purity.
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Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >98%, as confirmed by ¹H NMR and LC-MS.
Comparative Analysis of Methodologies
Reductive amination offers superior yields and milder conditions compared to nucleophilic substitution, though the latter avoids potential imine byproducts. Salt formation consistently achieves high purity, critical for pharmacological applications.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) shows a single peak at 8.2 minutes, confirming >98% purity.
Challenges and Optimization Strategies
Byproduct Mitigation
Q & A
Basic: What are the key steps in synthesizing N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide?
The synthesis typically involves:
- Step 1 : Condensation of 2,4-dimethoxybenzyl chloride with 3-fluorophenylacetonitrile under basic conditions to form a nitrile intermediate.
- Step 2 : Reduction of the nitrile group to a primary amine using catalytic hydrogenation or LiAlH4.
- Step 3 : Formation of the hydrobromide salt via reaction with hydrobromic acid.
Critical factors include precise stoichiometry, inert atmosphere for reduction, and recrystallization for purity.
Basic: How do the methoxy and fluorine substituents influence the compound’s reactivity?
- Methoxy groups (2,4-position) : Act as electron-donating groups, enhancing aromatic ring stability and directing electrophilic substitution. They may also improve solubility in polar solvents.
- Fluorine (3-position) : Increases lipophilicity and metabolic stability while modulating electronic effects (inductive withdrawal). This impacts binding to biological targets like neurotransmitter receptors.
Advanced: How can researchers optimize reaction yields during the reduction step?
- Catalyst selection : Use Pd/C or Raney nickel for efficient nitrile-to-amine reduction.
- Temperature control : Maintain 50–70°C to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF) improve catalyst activity.
- Purity monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates.
Advanced: What methodologies are used to resolve contradictions in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds.
- Structural analogs : Compare activity with derivatives (e.g., 24H-NBOMe series) to identify substituent-specific effects.
- Dose-response curves : Validate EC50/IC50 values across multiple replicates to rule out assay variability.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm aromatic proton environments and amine salt formation.
- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak).
Advanced: How can researchers design experiments to probe 5-HT2A receptor binding?
- Radioligand displacement assays : Use [³H]Ketanserin to measure competitive binding in cortical membranes.
- Functional assays : Monitor intracellular Ca²+ flux in transfected cells expressing human 5-HT2A receptors.
- Docking studies : Model interactions using software like AutoDock Vina to predict binding poses.
Basic: What solvent systems are optimal for recrystallizing the hydrobromide salt?
- Binary mixtures : Ethanol/water (7:3) or acetone/ether for high-purity crystals.
- Temperature gradient : Slowly cool from reflux to 4°C to minimize impurities.
- Yield maximization : Use seed crystals and avoid excessive solvent volume.
Advanced: How does fluorophenyl substitution impact metabolic stability in vitro?
- Liver microsome assays : Compare parent compound depletion rates with/without CYP450 inhibitors (e.g., ketoconazole).
- Metabolite profiling : Use LC-MS to identify oxidative (e.g., hydroxylation) or demethylation products.
- Structure-stability relationships : Fluorine’s ortho position reduces susceptibility to cytochrome P450 enzymes.
Basic: What analytical methods ensure batch-to-batch consistency in synthesis?
- HPLC-DAD : Monitor purity (>98%) with a C18 column and UV detection at 254 nm.
- Elemental analysis : Confirm Br content (theoretical ~20.5%).
- Karl Fischer titration : Verify residual moisture (<0.5%).
Advanced: How can substituent positioning guide structure-activity relationship (SAR) studies?
- Methoxy group relocation : Compare 2,4-dimethoxy with 3,4-dimethoxy analogs (e.g., 34H-NBOMe) to assess receptor affinity shifts.
- Fluorine isomerism : Synthesize 2-fluoro and 4-fluoro derivatives to evaluate steric vs. electronic effects on binding.
- Pharmacophore modeling : Overlay active conformations to identify critical hydrogen-bonding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
